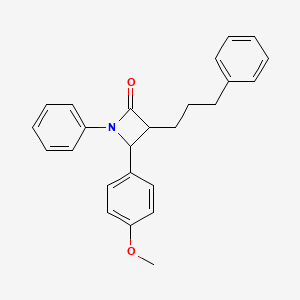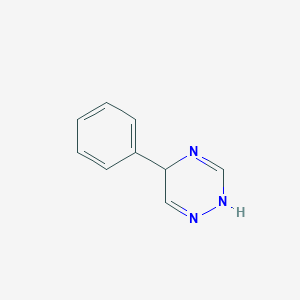
5-Phenyl-2,5-dihydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazine ring with a phenyl group attached, making it an interesting compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,5-dihydro-1,2,4-triazine can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with formamide under reflux conditions. This reaction typically yields the desired triazine compound with moderate to high efficiency .
Another method involves the [4+2] domino annulation reactions, which are simple and efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring, leading to the formation of new derivatives.
Nucleophilic Displacement: This reaction involves the substitution of a nucleophile on the triazine ring, resulting in the formation of different triazine derivatives.
Intramolecular Cyclization: This reaction leads to the formation of fused heterocyclic systems with a bridging nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, bromine, and various alkylating agents. The reactions are typically carried out under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: Triazine derivatives are known for their potential as anticancer, antiviral, and antimicrobial agents.
Materials Science: Triazines are used in the development of materials with optoelectronic properties.
Agriculture: Triazine derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Chemical Biology: The bioorthogonal application of triazines with various strained alkenes and alkynes provides new prospects for investigations in chemical biology.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, triazine derivatives can inhibit enzymes by binding to their active sites, leading to the disruption of essential biochemical processes . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines: These compounds are similar in structure but contain alkenylsulfanyl groups instead of the phenyl group.
1,2,4-Triazin-6(5H)-one: This compound has a similar triazine ring structure but with different substituents.
2-p-Chlorophenyl-5-phenylhydrazono-2,5-dihydro-1,2,4-triazine-6-carbonitrile: This compound is another triazine derivative with different substituents.
Uniqueness
5-Phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
831218-38-3 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
5-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)9-6-11-12-7-10-9/h1-7,9H,(H,10,12) |
InChI-Schlüssel |
PROCSSYEXAQASP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=NNC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


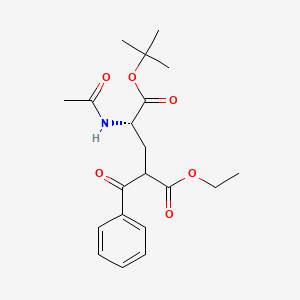
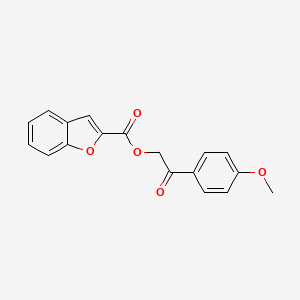
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
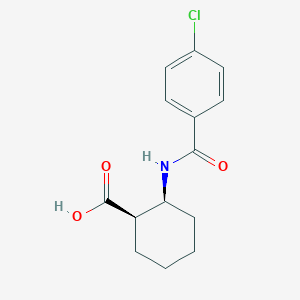
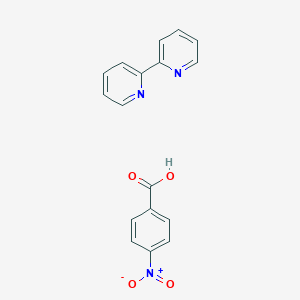
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
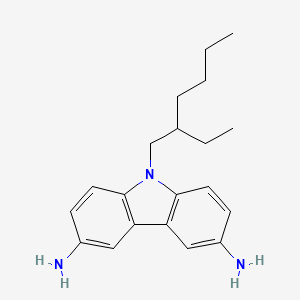
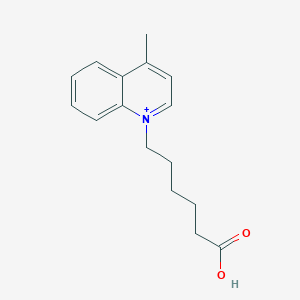
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
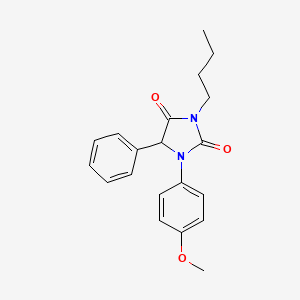

![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

